molecular formula C7H6BrClO B3217025 2-(Bromomethyl)-4-chlorophenol CAS No. 117380-00-4

2-(Bromomethyl)-4-chlorophenol

Cat. No.: B3217025
CAS No.: 117380-00-4
M. Wt: 221.48 g/mol
InChI Key: QTGQEAQYABZNPD-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-chlorophenol is an organic compound that belongs to the class of halogenated phenols It is characterized by the presence of a bromomethyl group and a chlorine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-4-chlorophenol typically involves the bromination of 4-chlorophenol followed by the introduction of a bromomethyl group. One common method involves the use of bromine and a radical initiator to achieve the bromination reaction. The reaction is carried out in a halogenated hydrocarbon solvent at elevated temperatures, typically around 50°C, under a nitrogen atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4-chlorophenol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, and amines. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Reactions: Products include azides, thiols, and amines.

    Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.

    Reduction Reactions: Products include methyl-substituted phenols.

Scientific Research Applications

2-(Bromomethyl)-4-chlorophenol has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: It is investigated for its potential biological activities and as a building block for drug development.

    Material Science: It is used in the preparation of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-chlorophenol depends on its specific application. In organic synthesis, it acts as an electrophile in substitution reactions, where the bromomethyl group is replaced by nucleophiles. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, which could lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)phenol
  • 4-Chlorophenol
  • 2-Bromophenol
  • 4-Bromomethylphenol

Uniqueness

2-(Bromomethyl)-4-chlorophenol is unique due to the presence of both a bromomethyl group and a chlorine atom on the phenol ring. This combination of substituents imparts specific reactivity and properties to the compound, making it valuable for certain synthetic and research applications.

Properties

IUPAC Name

2-(bromomethyl)-4-chlorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO/c8-4-5-3-6(9)1-2-7(5)10/h1-3,10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGQEAQYABZNPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CBr)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50737617
Record name 2-(Bromomethyl)-4-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50737617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117380-00-4
Record name 2-(Bromomethyl)-4-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50737617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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